N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide

Lipophilicity Drug-likeness Permeability

N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide (CAS 303024-28-4, MW 455.73 g/mol, C₁₈H₁₇Cl₃N₆O₂) is a synthetic, racemic purine-benzamide conjugate featuring a C6-morpholino-substituted 9H-purine core linked via a trichloroethyl bridge to a benzamide moiety. Commercially available as a screening compound (e.g., Sigma-Aldrich AldrichCPR R900796; ChemDiv Compound ID 1187-0143), it is supplied for non-human research use only.

Molecular Formula C18H17Cl3N6O2
Molecular Weight 455.7 g/mol
Cat. No. B11703692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide
Molecular FormulaC18H17Cl3N6O2
Molecular Weight455.7 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C18H17Cl3N6O2/c19-18(20,21)17(25-16(28)12-4-2-1-3-5-12)27-11-24-13-14(22-10-23-15(13)27)26-6-8-29-9-7-26/h1-5,10-11,17H,6-9H2,(H,25,28)
InChIKeyLMRBCYJZHSNLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2,2,2-Trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide — Physicochemical Identity and Procurement-Ready Characterization


N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide (CAS 303024-28-4, MW 455.73 g/mol, C₁₈H₁₇Cl₃N₆O₂) is a synthetic, racemic purine-benzamide conjugate featuring a C6-morpholino-substituted 9H-purine core linked via a trichloroethyl bridge to a benzamide moiety . Commercially available as a screening compound (e.g., Sigma-Aldrich AldrichCPR R900796; ChemDiv Compound ID 1187-0143), it is supplied for non-human research use only . Its calculated logP of 3.05, logD of 2.95, aqueous solubility (logSw) of -3.59, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and topological polar surface area of 66.42 Ų position it within drug-like chemical space suitable for early-stage probe and lead discovery campaigns .

Why N-{2,2,2-Trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide Cannot Be Replaced by Its Closest Structural Analogs in Screening Cascades


Within the trichloroethyl-morpholinopurine chemotype, the N-acyl substituent dictates lipophilicity, hydrogen-bonding capacity, and target-engagement potential. The benzamide terminus of the target compound contributes a single hydrogen bond donor (HBD = 1), an aromatic π-system for potential stacking interactions, and a measured logD of 2.95 — parameters that differ substantially from the formamide analog (CAS 303024-32-0; HBD = 0; MW 379.6), the pivalamide analog (CAS 393837-64-4; MW 435.73; sterically encumbered tert-butyl), and the furan-2-carboxamide analog (MW 445.7; additional heteroatom HBA) [1][2]. These differences produce divergent solubility, permeability, and protein-binding profiles that are amplified in biochemical and cellular assay formats, making simple within-class substitution a source of irreproducible screening outcomes .

Quantitative Differentiation Evidence for N-{2,2,2-Trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide Versus Closest Analogs


Lipophilicity (logD₇.₄) Comparison: Benzamide vs. Formamide Analog

The target benzamide derivative exhibits a measured logD of 2.95, indicating balanced lipophilicity compatible with both passive membrane permeability and aqueous solubility (logSw = -3.59). In contrast, the formamide analog (CAS 303024-32-0) lacks the aromatic benzamide ring, resulting in a substantially lower predicted logP of approximately 2.45, translating to roughly threefold higher aqueous solubility but reduced membrane partitioning potential . This differential directly impacts compound behavior in cell-based assays where passive permeability is rate-limiting.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Donor Count: A Single HBD Defines Distinct Target Engagement Potential

The target compound possesses exactly one hydrogen bond donor (the benzamide N–H), whereas the formamide analog (CAS 303024-32-0) possesses zero HBDs and the furan-2-carboxamide analog possesses one HBD but with an additional heteroatom hydrogen bond acceptor from the furan oxygen [1]. In purine-based kinase and receptor binding pockets where a conserved backbone amide hydrogen bond is critical for affinity, the presence versus absence of a single HBD can determine whether a compound registers as a hit at a given screening concentration [2].

Hydrogen bonding Pharmacophore Selectivity

Polar Surface Area Differentiation Drives Divergent ADME Predictions

The target benzamide compound has a topological polar surface area (tPSA) of 66.42 Ų, which falls within the accepted threshold for oral bioavailability (tPSA < 140 Ų) while being sufficiently polar to maintain aqueous solubility . The formamide analog is predicted to have a substantially lower tPSA of approximately 52.6 Ų (Δ ≈ -14 Ų), while the furan-2-carboxamide analog, bearing an additional oxygen in the furan ring, is predicted to have a tPSA of approximately 74 Ų (Δ ≈ +8 Ų) [1]. These PSA differences directly affect predicted Caco-2 permeability and blood-brain barrier penetration scores in standard ADME models.

Polar surface area ADME Oral bioavailability

Molecular Weight and Structural Complexity Differentiate from Pivalamide and Furan Analogs

At 455.73 g/mol, the target benzamide compound is the heaviest among the three close N-acyl analogs: the pivalamide analog (CAS 393837-64-4) is 435.73 g/mol (Δ = -20.0 g/mol), and the formamide analog (CAS 303024-32-0) is 379.6 g/mol (Δ = -76.1 g/mol) . While all three exceed the fragment-like threshold (MW < 300), the benzamide is closest to the lead-like ceiling (MW ≤ 460), making it a more advanced starting point for lead optimization where additional substituent mass must be accommodated without exceeding drug-like property space .

Molecular weight Lead-likeness Fragment-based screening

Racemic Nature Enables Stereochemical Probing Absent in Achiral Analogs

The target compound is explicitly specified as a racemic mixture by its commercial supplier, arising from the chiral center at the trichloroethyl-substituted carbon connecting the purine N9 to the benzamide nitrogen . This stereochemical feature is shared with the pivalamide analog but not with all simpler N9-alkyl purine derivatives. The availability of the racemate enables chiral separation feasibility studies and enantiomer-specific SAR determination, providing an experimental dimension not accessible with achiral purine screening compounds .

Stereochemistry Chiral resolution Enantioselectivity

High-Value Application Scenarios for N-{2,2,2-Trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide Based on Differentiated Evidence


Purine-Focused Kinase or Adenosine Receptor Screening Library Design

The compound's balanced logD (2.95), single HBD, and intermediate tPSA (66.42 Ų) make it an optimal representative of the N9-trichloroethyl-morpholinopurine benzamide subclass for inclusion in target-focused screening libraries aimed at purinergic targets (adenosine receptors A₁, A₂A, A₂B, A₃) or purine-utilizing enzymes (PNP, MTH1, PI3K isoforms), where morpholinopurine derivatives have demonstrated potent and subtype-selective antagonism [1]. Its physicochemical profile bridges the gap between the overly soluble formamide analog and the excessively lipophilic pivalamide analog, maximizing the probability of detecting structure-activity relationships across multiple assay formats simultaneously .

Chiral Resolution and Enantiomer-Specific SAR Campaigns

As a confirmed racemic mixture (one chiral center), this compound is directly suitable for preparative chiral chromatography resolution followed by enantiomer-specific biochemical profiling. Published precedent with 6-morpholinopurine derivatives at adenosine receptors demonstrates that enantiomers can exhibit >10-fold differences in binding affinity (Ki), making the racemic benzamide an essential input for stereochemistry-dependent lead optimization rather than a terminal screening compound [1][2].

Hit-to-Lead Optimization Starting Point for Aromatic Substitution SAR

With a molecular weight of 455.73 g/mol — the highest among the three direct N-acyl analogs — and a pre-installed unsubstituted benzamide phenyl ring, this compound provides a direct vector for systematic aromatic substitution (para, meta, ortho; electron-withdrawing and electron-donating groups) without requiring de novo aryl introduction, which would be necessary with the formamide analog (379.6 g/mol, no aryl ring). This reduces the synthetic burden in hit-to-lead campaigns targeting purine-binding proteins by at least one synthetic step per analog .

ADME Property Benchmarking Within a Morpholinopurine Chemotype Series

The compound's precisely measured logD (2.9544), logP (3.0482), and logSw (-3.5928) — provided explicitly by ChemDiv — enable its use as a reference standard for calibrating in silico ADME prediction models (e.g., QikProp, VolSurf, ADMET Predictor) when screening larger virtual libraries of morpholinopurine derivatives. Its intermediate property values serve as a 'goldilocks' calibration point between the more soluble formamide and more lipophilic pivalamide analogs, improving model accuracy for the entire chemotype class .

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